4-Cyclobutoxy-2-fluoro-1-nitrobenzene
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Overview
Description
4-Cyclobutoxy-2-fluoro-1-nitrobenzene is an organic compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . It is a derivative of nitrobenzene, where the benzene ring is substituted with a cyclobutoxy group, a fluorine atom, and a nitro group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene typically involves large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutoxy-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 4-cyclobutoxy-2-fluoroaniline.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as phenoxide, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogenation using catalysts like palladium on carbon.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Phenoxide in the presence of a base like potassium carbonate.
Major Products Formed
4-Cyclobutoxy-2-fluoroaniline: Formed through the reduction of the nitro group.
4-Cyclobutoxy-2-fluoro-1-phenoxybenzene: Formed through nucleophilic substitution of the fluorine atom.
Scientific Research Applications
4-Cyclobutoxy-2-fluoro-1-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclobutoxy and fluorine substituents can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the cyclobutoxy group.
4-Cyclobutoxy-1-nitrobenzene: Similar structure but lacks the fluorine atom.
Uniqueness
4-Cyclobutoxy-2-fluoro-1-nitrobenzene is unique due to the presence of both the cyclobutoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10FNO3 |
---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
4-cyclobutyloxy-2-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C10H10FNO3/c11-9-6-8(15-7-2-1-3-7)4-5-10(9)12(13)14/h4-7H,1-3H2 |
InChI Key |
FPAQMKPMSPLQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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